molecular formula C21H25D4Cl3N2O2 B602473 Hydroxyzine (D4' dihydrochloride) CAS No. 1219805-91-0

Hydroxyzine (D4' dihydrochloride)

Cat. No.: B602473
CAS No.: 1219805-91-0
M. Wt: 451.86
InChI Key:
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Description

Hydroxyzine (D4’ dihydrochloride) is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. Hydroxyzine works by blocking the effects of histamine, a substance in the body that causes allergic symptoms .

Biochemical Analysis

Biochemical Properties

Hydroxyzine (D4’ dihydrochloride) plays a significant role in biochemical reactions. It acts as a potent H1 receptor inverse agonist, blocking the action of endogenous histamine at the histamine H1 receptor . This interaction with the H1 receptor is primarily responsible for its antihistaminic effect .

Cellular Effects

Hydroxyzine (D4’ dihydrochloride) has various effects on cells and cellular processes. It influences cell function by blocking the effects of histamine, a molecule involved in local immune responses and regulating physiological function in the gut . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxyzine (D4’ dihydrochloride) involves its binding interactions with biomolecules and changes in gene expression. It works by blocking the effects of histamine at the molecular level . It’s also metabolized in the liver by CYP3A4 and CYP3A5 .

Temporal Effects in Laboratory Settings

Hydroxyzine (D4’ dihydrochloride) is relatively fast-acting, with an onset of effect that occurs between 15 and 60 minutes and a duration of action between 4-6 hours

Metabolic Pathways

Hydroxyzine (D4’ dihydrochloride) is involved in metabolic pathways in the liver, where it’s metabolized by CYP3A4 and CYP3A5 . The precise metabolic fate of Hydroxyzine is unclear, but its main and active metabolite, generated by oxidation of its alcohol moiety to a carboxylic acid, is the second-generation antihistamine cetirizine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyzine dihydrochloride is synthesized through a multi-step process involving the reaction of p-chlorobenzhydryl chloride with piperazine, followed by the addition of ethylene glycol. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, hydroxyzine dihydrochloride is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as ethanol and acetonitrile, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Hydroxyzine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxyzine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Hydroxyzine dihydrochloride is unique in its combination of antihistamine and anxiolytic properties, making it effective for both allergic reactions and anxiety management. Its ability to be metabolized into cetirizine also adds to its versatility in therapeutic applications .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMHKZSQFYSBR-PCOYNHINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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